3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
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Overview
Description
3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of thiophene and pyridine rings in its structure suggests it may exhibit unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as 3-methylthiophene, the thiophene ring is synthesized through a series of reactions including halogenation and subsequent coupling reactions.
Pyridine Ring Formation: The pyridine ring is often synthesized separately using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Coupling of Thiophene and Pyridine Rings: The thiophene and pyridine rings are then coupled using cross-coupling reactions like the Suzuki or Stille coupling, which require palladium catalysts and appropriate ligands.
Amide Bond Formation: Finally, the propanamide moiety is introduced through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the amide group.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
Chemistry
In chemistry, 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of thiophene and pyridine rings suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a potential therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The thiophene and pyridine rings could facilitate binding to these targets through π-π interactions, hydrogen bonding, or coordination with metal ions. The amide group may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-thienyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
- 3-(3-methylthiophen-2-yl)-N-((2-(pyridin-4-yl)methyl)propanamide
- 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
Uniqueness
Compared to similar compounds, 3-(3-methylthiophen-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is unique due to the specific positioning of the methyl group on the thiophene ring and the combination of thiophene and pyridine rings. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-13-7-10-23-16(13)4-5-18(21)20-12-14-6-8-19-15(11-14)17-3-2-9-22-17/h2-3,6-11H,4-5,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXPOJVBIGLFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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